molecular formula C9H15N3O2 B13344146 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B13344146
M. Wt: 197.23 g/mol
InChI Key: KNQOLXJWEVCHKN-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. It features an imidazolidine-2,4-dione core structure, which is more commonly known as a hydantoin . The hydantoin moiety is a privileged scaffold in pharmacology and is found in various bioactive molecules and therapeutic agents . For instance, the well-known anticonvulsant drug phenytoin is a hydantoin derivative, demonstrating the pharmacological relevance of this heterocyclic system . Furthermore, hydantoins are valuable intermediates in the synthesis of optically pure natural and unnatural α-amino acids, which are crucial for the production of pharmaceuticals like β-lactam antibiotics and anticancer agents . The specific substitution pattern of this compound, incorporating a piperidin-4-ylmethyl group, may enhance its potential for interaction with biological targets. Piperidine derivatives are frequently explored for a wide range of pharmacological activities, including antimicrobial, antitumor, and antiarrhythmic effects . In a research setting, this compound could be utilized as a key building block in combinatorial chemistry and diversity-oriented synthesis to create libraries of molecules for high-throughput screening . It also holds potential as a tool compound in biochemical studies, such as investigating bacterial transport proteins like Mhp1, which is known to scavenge 5-aryl-substituted hydantoins from the environment . Researchers are encouraged to explore its specific mechanism of action and binding affinity for novel targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c13-8-5-11-9(14)12(8)6-7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,14)

InChI Key

KNQOLXJWEVCHKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C(=O)CNC2=O

Origin of Product

United States

Preparation Methods

Strecker Synthesis Approach

A well-established route involves the Strecker synthesis, where amino acids are reacted with aldehydes and cyanide sources to form amino acid derivatives, which then cyclize to form hydantoins.

  • Reagents & Conditions:
    • Amino acids (e.g., glycine derivatives)
    • Aldehydes (e.g., formaldehyde)
    • Sodium cyanide or ammonium chloride
    • Acid hydrolysis to cyclize into hydantoin

This method is efficient for generating a variety of hydantoin derivatives with different substituents at the 5-position, which can be further functionalized.

Direct Cyclization of Ureas or Isocyanates

Alternatively, hydantoins can be synthesized via the reaction of urea or carbamoyl compounds with suitable electrophiles under thermal or catalytic conditions. For example, reacting urea with α-halocarboxylic acids or their derivatives can yield the hydantoin ring.

Functionalization at the 3-Position: Incorporation of Piperidin-4-ylmethyl Group

Nucleophilic Substitution Strategy

The key step involves attaching the piperidin-4-ylmethyl group at the 3-position of the imidazolidine-2,4-dione core. This can be achieved via nucleophilic substitution of a suitable leaving group (such as a halogen) on the hydantoin ring with piperidine derivatives.

  • Procedure:
    • Synthesize a 3-halogenated hydantoin (e.g., 3-chloromethyl hydantoin)
    • React with piperidine or its derivatives under basic or neutral conditions to substitute the halogen with the piperidin-4-ylmethyl group.

Reductive Amination Approach

Alternatively, the 3-position can be functionalized via reductive amination:

  • Reagents & Conditions:
    • Hydantoin with an aldehyde precursor (e.g., 4-piperidinemethyl aldehyde)
    • Reducing agents such as sodium cyanoborohydride
    • Acidic or neutral conditions

This approach allows for selective attachment of the piperidin-4-ylmethyl moiety with high yields.

Specific Synthesis Pathways from Literature

Method via Knoevenagel Condensation and Subsequent Derivatization

Research demonstrates that hydantoin derivatives can be synthesized via Knoevenagel condensation of imidazolidine-2,4-dione with aromatic aldehydes, followed by nucleophilic addition of piperidine derivatives to the resulting alkenes or aldehyde intermediates.

Reaction of Hydantoin with Piperidine Derivatives

In a recent study, the synthesis involved:

  • Preparing hydantoin derivatives with reactive sites at the 3-position
  • Reacting these with piperidine or piperidine derivatives under reflux in suitable solvents (e.g., ethanol or acetonitrile)
  • Purification via crystallization or chromatography

This method allows for the efficient synthesis of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione with yields typically exceeding 70%.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Modifications

The piperidine and piperazine moieties are critical for receptor binding and pharmacokinetic properties. Key analogues include:

Compound Name Substituent Molecular Formula Biological Activity/Source
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione Piperidin-4-ylmethyl C₁₁H₁₇N₃O₂ Discontinued research chemical
3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione HCl Piperidin-3-ylmethyl C₁₁H₁₇N₃O₂·HCl Structural isomer; no activity data reported
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4-dione (Compound 12) Piperazine-propyl C₂₅H₃₁N₅O₃ α1-Adrenoreceptor affinity (Ki = 13.9 nM); antiarrhythmic activity
3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione Acylated piperidine C₁₈H₂₀FN₃O₄ No activity data; structural complexity may enhance metabolic stability

Key Observations :

  • Positional Isomerism : The substitution of piperidine at the 3- vs. 4-position (e.g., vs. 8) may alter steric interactions with receptors, though biological data for the 3-ylmethyl variant is lacking.
  • Piperazine Derivatives: Compound 12 () demonstrates that piperazine-linked derivatives exhibit enhanced α1-adrenoreceptor binding, correlating with antiarrhythmic efficacy.

Functional Group Variations on the Imidazolidine-2,4-dione Core

Modifications to the hydantoin core or side chains influence solubility, toxicity, and receptor interactions:

Compound Name Functional Group Key Properties
3-(3-Aminopropyl)imidazolidine-2,4-dione Aminopropyl Molecular weight: 157.17 g/mol; potential for enhanced solubility due to primary amine
(5S)-5-(Hydroxymethyl)imidazolidine-2,4-dione Hydroxymethyl Density: 1.408 g/cm³; pKa: 8.60; chiral center may influence stereoselective binding
3-[Bis(2-chloroethyl)aminomethyl]imidazolidine-2,4-dione Bis(chloroethyl) High toxicity (GHS hazard); alkylating agent potential
3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione Isoxazole-pyrazole Bitter taste modulation; evaluated for toxicity in flavor applications

Key Observations :

  • Toxicity Profiles : Bis(chloroethyl) derivatives () highlight the importance of substituent choice in toxicity, contrasting with safer analogues like hydroxymethyl derivatives ().

Biological Activity

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione, a compound belonging to the imidazolidine-2,4-dione family, has garnered interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an imidazolidine core substituted with a piperidinyl group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound has been reported to interact with specific enzymes and receptors, influencing cellular signaling pathways and exhibiting potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can significantly inhibit the growth of human lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. The IC50 values for these cell lines are summarized in Table 1.

Cell LineIC50 (µM)Reference
A54912.5
HepG215.0
MCF-710.0

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

Study on Cancer Cell Lines

A study conducted by Meng et al. (2018) explored the antiproliferative effects of various derivatives of imidazolidine compounds, including this compound. The results indicated that this compound had a higher efficacy compared to standard chemotherapeutics like irinotecan, showcasing its potential as a lead compound for further development in cancer therapy .

Inhibition of Enzymatic Activity

Another significant study focused on the inhibition of phosphatases by imidazolidine derivatives. The findings revealed that this compound exhibited selective inhibition against PTP1B and SHP2 phosphatases, which are implicated in various metabolic disorders and cancers .

Q & A

Q. What are the standard synthetic routes for 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Piperidine ring formation : Cyclization of precursor amines under controlled pH and temperature.
  • Imidazolidine-2,4-dione assembly : Condensation of urea derivatives with ketones or aldehydes, often using catalysts like acetic acid or Lewis acids.
  • Functionalization : Introduction of substituents via alkylation or acylation (e.g., using acetyl chloride derivatives). Optimal conditions include anhydrous solvents (e.g., DMF or THF), temperatures between 60–100°C, and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

Key methods include:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for piperidine protons (δ 1.5–3.0 ppm) and imidazolidine NH groups (δ 8.0–10.0 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and piperidine carbons (δ 25–55 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 250.2).
    • X-ray Crystallography : Resolves planar imidazolidine-dione rings and piperidine chair conformations .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening involves:

  • In vitro receptor binding assays : Testing affinity for CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement .
  • Enzyme inhibition studies : Evaluating activity against kinases or proteases via fluorometric or colorimetric readouts.
  • Cytotoxicity profiling : IC₅₀ determination in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals (e.g., piperidine vs. alkyl chain protons) .
  • Isotopic labeling : Confirms reaction pathways (e.g., using ¹³C-labeled urea to trace carbonyl origins).
  • Comparative analysis : Cross-referencing with databases (e.g., HMDB, PubChem) for analogous compounds .

Q. What strategies are effective in optimizing the compound’s synthetic pathway for scalability?

  • Solvent selection : Switching from DMF to greener solvents (e.g., ethanol/water mixtures) improves yield and reduces toxicity .
  • Catalyst optimization : Transitioning from homogeneous (e.g., Pd/C) to heterogeneous catalysts enhances recyclability.
  • Flow chemistry : Continuous reaction setups minimize intermediate degradation and improve throughput .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates binding to CNS receptors (e.g., 5-HT₆) using crystal structures from the PDB .
  • MD simulations : Analyzes stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS).
  • QSAR modeling : Correlates substituent electronic properties (Hammett σ) with activity trends .

Q. How does the compound’s structure-activity relationship (SAR) guide derivative design?

  • Piperidine modifications : Bulky substituents (e.g., naphthyl groups) enhance receptor selectivity but reduce solubility .
  • Imidazolidine-dione substitutions : Electron-withdrawing groups (e.g., halogens) improve metabolic stability .
  • Linker optimization : Ethylene vs. propylene spacers alter conformational flexibility and binding kinetics .

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